molecular formula C42H65N11O12 B1668442 Cargutocin CAS No. 33605-67-3

Cargutocin

Cat. No. B1668442
CAS RN: 33605-67-3
M. Wt: 916 g/mol
InChI Key: YHKWDHMRGAMOKU-DACMYBEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cargutocin is an analogue of oxytocin, which targets the oxytocin receptor . It is used in veterinary medicine . The molecular weight of Cargutocin is 916.05 and its formula is C42H65N11O12 .


Molecular Structure Analysis

Cargutocin has a complex molecular structure with a total of 131 bonds, including 66 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 11 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Cargutocin has a molecular weight of 916.03 and its formula is C42H65N11O12 . It also has several acid dissociation constants, indicating it can act as a weak acid .

Scientific Research Applications

1. Obstetrics and Gynecology

Carbetocin, a synthetic analogue of oxytocin with a longer half-life, is primarily studied in the field of obstetrics and gynecology. It's utilized as a first-line agent in the pharmacological management of the third stage of labor, particularly for the prevention and management of postpartum hemorrhage (PPH) (Meshykhi, Nel, & Lucas, 2016). Furthermore, its efficacy has been compared with oxytocin in various clinical settings, including Caesarean sections, highlighting its potential in reducing the need for additional uterotonic agents (Stern, Naaisa, & Strachan, 2010).

2. Veterinary Applications

In veterinary medicine, carbetocin's effects have been evaluated in domestic animals, especially in the context of obstetrics. For example, its administration in pigs has been studied to understand its impact on farrowing duration, birth interval, and colostrum intake in newborn piglets (Jiarpinitnun et al., 2019).

3. Pharmacological Properties

Carbetocin's molecular pharmacology, particularly its action on the human oxytocin/vasopressin receptors in the nervous system, has been a subject of research. Studies indicate that carbetocin shows selective activation of the oxytocin receptor/Gq pathway, displaying unique pharmacological properties compared to endogenous oxytocin (Passoni et al., 2016).

4. Biochemical Analysis

Research has been conducted on the biochemical aspects of carbetocin, such as the characterization of its synthesis crude using liquid chromatography and mass spectrometry. This research is vital for understanding the drug's purity and the presence of impurities, which is crucial for its therapeutic application (Sanz-Nebot et al., 1999).

5. Breast Milk Transfer

The transfer of carbetocin into human breast milk has been studied to understand its potential effects on breast-fed infants. This research is significant for evaluating the safety profile of carbetocin in nursing mothers (Silcox, Schulz, & Horbay, 1993).

properties

IUPAC Name

(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWDHMRGAMOKU-DACMYBEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cargutocin

CAS RN

33605-67-3
Record name Cargutocin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARGUTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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